molecular formula C7H6BrF2NO B1379408 5-Bromo-3-(difluoromethoxy)-2-methylpyridine CAS No. 1211536-99-0

5-Bromo-3-(difluoromethoxy)-2-methylpyridine

Cat. No.: B1379408
CAS No.: 1211536-99-0
M. Wt: 238.03 g/mol
InChI Key: BSSKMVWHRJFVNT-UHFFFAOYSA-N
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Description

5-Bromo-3-(difluoromethoxy)-2-methylpyridine is a useful research compound. Its molecular formula is C7H6BrF2NO and its molecular weight is 238.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis of Novel Pyridine-Based Derivatives

Research has demonstrated the utility of palladium-catalyzed Suzuki cross-coupling reactions for synthesizing a series of novel pyridine derivatives from 5-bromo-2-methylpyridin-3-amine. These derivatives have undergone density functional theory (DFT) studies to evaluate their electronic properties and potential applications, such as chiral dopants for liquid crystals. Additionally, these compounds have been assessed for biological activities, including anti-thrombolytic, biofilm inhibition, and haemolytic activities, showcasing the diverse scientific applications of this chemical starting point (Gulraiz Ahmad et al., 2017).

Chemoselective Functionalization

The chemoselective functionalization of pyridine derivatives, including 5-bromo-2-chloro-3-fluoropyridine, underlines the importance of this chemical structure in selective amination processes. The detailed exploration of reaction conditions highlights the compound's versatility in achieving selective substitution, which is crucial for the development of targeted chemical syntheses (Bryan W. Stroup et al., 2007).

Development of Synthetic Methodologies

Innovative synthetic methodologies leveraging 5-bromo-2,4-dichloro-6-methylpyrimidine demonstrate the compound's role in regioselective displacement reactions. These studies not only provide insights into reaction mechanisms but also facilitate the synthesis of compounds with potential applications in various fields, including medicinal chemistry (A. Doulah et al., 2014).

Properties

IUPAC Name

5-bromo-3-(difluoromethoxy)-2-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF2NO/c1-4-6(12-7(9)10)2-5(8)3-11-4/h2-3,7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSSKMVWHRJFVNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)Br)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211536-99-0
Record name 5-bromo-3-(difluoromethoxy)-2-methylpyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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